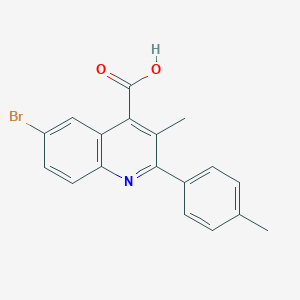

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid is a chemical compound offered for experimental or research use . It has a molecular formula of C18H14BrNO2 .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a methyl group, and a carboxylic acid group attached to a quinoline core . The InChI code is1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.2 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound is a solid at room temperature .Scientific Research Applications

Antioxidant Activity Analysis Methods

Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, play a crucial role in evaluating the antioxidant potential of compounds, including quinoline derivatives. These methods are based on chemical reactions, with kinetics or equilibrium states assessed via spectrophotometry. Such assays have been successfully applied to analyze antioxidants or determine the antioxidant capacity of complex samples, potentially including quinoline derivatives (Munteanu & Apetrei, 2021).

Advanced Synthesis Techniques

Advanced synthesis techniques, such as synthon modularity in cocrystals and radical cyclizations, offer insights into constructing carbo- and heterocyclic compounds. These methodologies can be applied to the synthesis of compounds like 6-Bromo-3-methyl-2-4-tolylquinoline-4-carboxylic acid, providing pathways to explore its potential applications in drug development and materials science (Tothadi, Joseph, & Desiraju, 2013).

Biocatalyst Inhibition Studies

Understanding the inhibition of biocatalysts by carboxylic acids, including those related to quinoline derivatives, sheds light on their potential effects on microbial systems. This knowledge is crucial for designing compounds that can selectively inhibit or modulate biological pathways, offering insights into their use in medicine and environmental remediation (Jarboe, Royce, & Liu, 2013).

Drug Synthesis and Biomass-Derived Chemicals

The application of levulinic acid in drug synthesis highlights the potential of biomass-derived chemicals in developing new pharmaceuticals. This approach, focusing on compounds with multiple functional groups, such as this compound, could offer novel pathways for synthesizing drugs with reduced costs and environmental impact (Zhang et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKOKQJXLDYBKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359754 |

Source

|

| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351000-02-7 |

Source

|

| Record name | 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 2-[(4-isobutoxybenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B444175.png)

![Isopropyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B444176.png)

![Methyl 4-(2-chlorophenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444179.png)

![Methyl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B444183.png)

![Isopropyl 4-(4-bromophenyl)-2-[(3-ethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444184.png)

![3-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444187.png)

![Ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444188.png)

![5-(4-bromophenyl)-N-(3-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444190.png)

![11-chloro-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444194.png)

![Methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444197.png)